6-Keto prostaglandin F1alpha-D4

Description

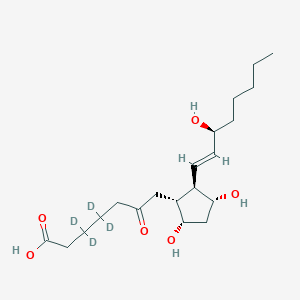

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGOFTHODYBSGM-GKZGVFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144797 | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82414-64-0 | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82414-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 6-Keto prostaglandin F1alpha-D4

Chemical Structure, Properties, and Analytical Quantification

Core Directive & Executive Summary

6-Keto Prostaglandin F1alpha-D4 (6-keto-PGF1α-d4) is the deuterated isotopolog of the primary stable metabolite of Prostacyclin (PGI2). In drug development and vascular biology research, it serves a critical role as an Internal Standard (IS) for the precise quantification of PGI2 production via Isotope Dilution Mass Spectrometry (ID-MS).

Because Prostacyclin (PGI2) has a biological half-life of <3 minutes (hydrolyzing rapidly at physiological pH), it cannot be measured directly. Researchers instead quantify 6-keto-PGF1α , its stable hydrolysis product.[1][2][3] The -d4 variant is chemically identical but mass-shifted, allowing it to normalize for extraction losses, ionization suppression, and matrix effects during LC-MS/MS analysis.

Chemical Profile & Properties[4][5][6][7][8][9]

The following data characterizes the standard commercially available tetradeuterated form (typically labeled at the 3, 3', 4, and 4' positions).

| Property | Specification |

| Formal Name | 6-oxo-9α,11α,15S-trihydroxy-prost-13E-en-1-oic-3,3,4,4-d4 acid |

| CAS Number | 82414-64-0 |

| Molecular Formula | C₂₀H₃₀D₄O₆ |

| Molecular Weight | 374.5 Da |

| Exact Mass | 374.2606 |

| Physical State | Crystalline solid or solution (often in methyl acetate) |

| Solubility | DMF (>100 mg/ml), DMSO (>50 mg/ml), Ethanol (>16 mg/ml), PBS pH 7.2 (>3.3 mg/ml) |

| Stability | ≥1 year at -20°C (Solid); Solutions should be fresh or stored at -80°C |

| Label Position | Carbon 3 and 4 (Adjacent to the carboxyl head group) |

Handling Note: Prostaglandins are potent bioactive lipids.[4][5] While the d4 variant is a tracer, it should be handled with the same safety precautions as the active compound. Avoid freeze-thaw cycles of solutions in protic solvents to prevent degradation.

Mechanistic Context: The Prostacyclin Pathway

To understand the utility of 6-keto-PGF1α-d4, one must understand the instability of its parent molecule. PGI2 is a potent vasodilator and inhibitor of platelet aggregation.[3][6][5][7][8] Its rapid non-enzymatic hydrolysis is the rate-limiting factor in its detection.

Figure 1: Prostacyclin Hydrolysis Pathway The following diagram illustrates the degradation of unstable PGI2 into the stable marker 6-keto-PGF1α.

Caption: PGI2 rapidly hydrolyzes to 6-keto-PGF1α. The d4-standard (Blue) is spiked into samples to mimic this stable metabolite during analysis.

Analytical Protocol: LC-MS/MS Quantification

The gold standard for quantifying prostaglandins is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode.

4.1. The Principle of Isotope Dilution

By adding a known amount of 6-keto-PGF1α-d4 to the sample before extraction, the ratio of the endogenous analyte (d0) to the standard (d4) remains constant throughout sample preparation. If 20% of the sample is lost during extraction, 20% of the internal standard is also lost, ensuring the calculated concentration remains accurate.

4.2. Experimental Workflow

Figure 2: Extraction and Analysis Workflow

Caption: Workflow ensuring internal standard equilibration prior to extraction (SPE) to correct for recovery losses.

4.3. Detailed Methodology

Step 1: Sample Spiking

-

Protocol: Add 6-keto-PGF1α-d4 to plasma/urine samples to achieve a final concentration of ~1–5 ng/mL.

-

Causality: Spiking before any manipulation is crucial. If spiked after extraction, the IS cannot correct for extraction efficiency (recovery).

Step 2: Solid Phase Extraction (SPE)

-

Protocol: Use HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges.

-

Condition: Methanol followed by Water (pH 3.0).

-

Load: Acidified sample (pH 3.0 with formic acid). Acidification protonates the carboxyl group (COOH), increasing retention on hydrophobic columns.

-

Wash: 5% Methanol in water (removes salts/proteins).

-

Elute: Ethyl Acetate or Methanol.

-

Dry: Under Nitrogen gas; reconstitute in Mobile Phase.

-

Step 3: LC-MS/MS Parameters

-

Ionization: Negative Mode (ESI-). Prostaglandins form stable [M-H]⁻ ions due to the carboxylic acid group.

-

Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

A: Water + 0.01% Acetic Acid (or Formic Acid).

-

B: Acetonitrile + 0.01% Acetic Acid.

-

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| 6-keto-PGF1α (d0) | 369.2 | 163.1 | ~20-25 | Loss of hexanoic acid chain + H₂O |

| 6-keto-PGF1α-d4 (IS) | 373.2 | 167.1 | ~20-25 | +4 Da shift confirms label retention in fragment |

Technical Insight: The transition 369→163 is characteristic. The fragment at m/z 163 typically corresponds to the cleavage of the alpha-chain containing the carboxyl group and the ring structure. Since the deuterium labels (d4) are located at positions 3 and 4 (on the alpha chain), the product ion for the internal standard shifts by +4 Da to m/z 167. This confirms the specific transition and prevents cross-talk.

References

-

Cayman Chemical. (n.d.). 6-keto Prostaglandin F1α-d4 Product Information. Retrieved from

-

Rosenkranz, B., et al. (1980). "Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man." Journal of Biological Chemistry, 255(21), 10194-10198. Retrieved from

-

Wang, Y., et al. (2012). "Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, 901, 50-56. Retrieved from

-

Bickley, A. (2016). "Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry." Journal of Chromatography B. Retrieved from

Sources

- 1. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 58962-34-8: 6-Keto-PGF1α | CymitQuimica [cymitquimica.com]

- 5. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]

- 6. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 6-Keto prostaglandin F1alpha-D4 as an internal standard in eicosanoid research

The Critical Role of 6-Keto Prostaglandin F1α-d4 in LC-MS/MS Lipidomics

Executive Summary

In the quantification of eicosanoids, few targets present as much difficulty—or clinical significance—as Prostacyclin (PGI2). As a potent vasodilator and inhibitor of platelet aggregation, PGI2 is a critical biomarker for endothelial function and cardiovascular health. However, its chemical instability (t½ < 3 minutes) renders direct measurement impossible in biological matrices.

This guide details the definitive analytical strategy for assessing PGI2 biosynthesis: the quantification of its stable hydrolysis product, 6-keto-Prostaglandin F1α , utilizing 6-keto-Prostaglandin F1α-d4 as the internal standard. We explore the mechanistic necessity of this approach, the specific mass spectrometric transitions required for specificity, and a validated workflow that corrects for the severe matrix effects common in plasma and urine lipidomics.

The Biological Imperative: Why We Measure 6-Keto-PGF1α

To understand the analytical requirement, one must first understand the biological instability. PGI2 is synthesized from Arachidonic Acid (AA) via the COX-2/Prostacyclin Synthase pathway. Under physiological pH (7.4), PGI2 undergoes rapid, non-enzymatic hydrolysis to form 6-keto-PGF1α.

Unlike its precursor, 6-keto-PGF1α is chemically stable, making it the surrogate marker of choice. However, because it exists in low picogram/mL concentrations and shares a molecular weight (MW 370.5) with other isomeric prostaglandins, accurate quantification requires Isotope Dilution Mass Spectrometry (IDMS).

Figure 1: Metabolic Pathway & Hydrolysis

The following diagram illustrates the degradation of PGI2 and the introduction of the Internal Standard for normalization.

Caption: Pathway showing the rapid hydrolysis of PGI2 to 6-keto-PGF1α and the introduction of the d4 standard for quantification.

The Internal Standard: 6-Keto-PGF1α-d4[1][2][3]

The reliability of any LC-MS/MS assay hinges on the internal standard (IS). For this application, 6-keto-PGF1α-d4 is the gold standard.

3.1 Chemical Properties[1]

-

Chemical Name: 6-oxo-9α,11α,15S-trihydroxy-prost-13E-en-1-oic-3,3,4,4-d4 acid

-

Deuterium Positions: C3, C3', C4, C4' (Alpha chain)

-

Molecular Weight: 374.5 Da (approx. +4 Da shift from analyte)

3.2 Why Deuterium Labeling (d4)?

-

Co-Elution: The d4 variant is chemically nearly identical to the endogenous analyte. It elutes at the same retention time (RT) during Liquid Chromatography. This means it experiences the exact same matrix suppression or enhancement effects at the electrospray source.

-

Mass Shift (+4 Da): The 4-Dalton shift is sufficient to prevent "cross-talk" from naturally occurring isotopes of the endogenous 6-keto-PGF1α (which has minor M+1, M+2 isotopes, but negligible M+4).

-

Fragment Stability: The deuterium atoms are located on the alpha chain (C3/C4). During Collision Induced Dissociation (CID), the primary fragment involves cleavage of this chain, preserving the mass shift in the daughter ion (see Table 1).

Analytical Strategy: LC-MS/MS Protocol

The following protocol outlines a validated method for plasma or urine analysis.

4.1 Sample Preparation & Extraction

Direct injection of plasma is not recommended due to high protein and phospholipid content which causes ion suppression. Solid Phase Extraction (SPE) is mandatory.

Protocol Steps:

-

Spiking: Add 10 µL of 6-keto-PGF1α-d4 (100 ng/mL) to 500 µL of sample before any extraction. This ensures the IS corrects for recovery losses during the SPE process.

-

Acidification: Adjust sample pH to 3.0 using dilute formic acid to protonate the carboxylic acid groups, enhancing binding to the SPE sorbent.

-

SPE Loading: Use a polymeric reversed-phase sorbent (e.g., HLB or C18).

-

Wash 1: 5% Methanol (removes salts/proteins).

-

Wash 2: Hexane (removes neutral lipids).

-

Elution: Ethyl Acetate with 1% Methanol.

-

-

Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase A/B (50:50).

4.2 LC-MS/MS Parameters

Mode: Negative Electrospray Ionization (ESI-) Column: C18 Reverse Phase (1.7 µm particle size for UPLC)

The specificity of the assay relies on monitoring the correct Multiple Reaction Monitoring (MRM) transitions.

Table 1: Critical MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| 6-keto-PGF1α | 369.2 [M-H]⁻ | 163.1 | 24 | 50 |

| 6-keto-PGF1α-d4 | 373.2 [M-H]⁻ | 167.1 | 24 | 50 |

Note: The transition 369→163 corresponds to the cleavage of the alpha-chain containing the carboxyl group. Since the d4 standard is deuterated at C3/C4, the fragment shifts from 163 to 167, maintaining specificity.

4.3 Analytical Workflow Diagram

Caption: End-to-end workflow ensuring the Internal Standard is present from the very first step to correct for extraction efficiency.

Validation & Troubleshooting

To ensure "Trustworthiness" in your data, the following validation criteria must be met:

-

Linearity: The response ratio (Area Analyte / Area IS) should be linear (

) across the physiological range (typically 10 pg/mL to 5000 pg/mL). -

Recovery Calculation:

Target recovery should be >70%. If lower, re-optimize the SPE wash steps. -

Deuterium Exchange: In highly acidic conditions or prolonged storage, deuterium exchange can occur. Always prepare the IS solution fresh or store at -80°C in non-protic solvents (e.g., Methyl Acetate) to ensure the d4 label remains intact.

References

-

Sorgi, C. A., et al. (2018). Comprehensive high-resolution multiple-reaction monitoring mass spectrometry for targeted eicosanoid assays. Scientific Data, 5, 180167. Available at: [Link]

-

Wang, Y., et al. (2014). Simultaneous quantification of arachidonic acid metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Available at: [Link]

-

Lipid Maps Structure Database. 6-keto-Prostaglandin F1alpha. Available at: [Link]

Sources

Understanding the hydrolysis of PGI2 to 6-keto-PGF1alpha in biological systems

Title: Technical Guide: The Hydrolysis of PGI2 to 6-keto-PGF1alpha in Biological Systems Subtitle: Mechanistic Insights, Stability Kinetics, and Quantification Protocols for Drug Development

Executive Summary

Prostacyclin (PGI2) is a critical endothelial mediator of vasodilation and platelet inhibition.[1][2] However, its utility as a direct biomarker is severely compromised by its inherent chemical instability. PGI2 contains a strained vinyl ether moiety that undergoes rapid, non-enzymatic hydrolysis at physiological pH (7.4) to form 6-keto-PGF1alpha , a stable but biologically inactive metabolite.[3][4][5]

For researchers and drug developers, this conversion is the defining constraint of PGI2 analysis. Measuring PGI2 directly is often futile; instead, 6-keto-PGF1alpha serves as the surrogate index of systemic prostacyclin production. This guide details the physicochemical mechanism of this hydrolysis, the kinetic parameters governing its half-life, and the rigorous sample handling protocols required to prevent ex vivo artifacts.

Mechanistic Underpinnings: The Vinyl Ether Hydrolysis

The instability of PGI2 is structural. Unlike other prostaglandins, PGI2 possesses a double ring structure involving an oxygen bridge between carbons 6 and 9. This creates a vinyl ether functionality.

The Chemical Mechanism

At physiological pH, the vinyl ether bond is highly susceptible to acid-catalyzed hydration.

-

Protonation: A proton attacks the electron-rich double bond of the vinyl ether.

-

Hydration: Water attacks the resulting carbocation.

-

Ring Opening: The unstable intermediate collapses, cleaving the C6-C9 ether linkage.

-

Ketonization: The structure rearranges to form a ketone at position C6, yielding 6-keto-PGF1alpha .

This reaction is strictly non-enzymatic . It is driven by pH and temperature, occurring independently of metabolic enzymes.

Stability Kinetics

The half-life (

-

pH 7.48 (37°C):

minutes. -

pH 10.0 (25°C):

hours (Base stabilizes the vinyl ether). -

Plasma:

minutes (Albumin binding provides slight transient protection).

Implication for Assays: Samples must never be acidified if the goal is to preserve PGI2 (e.g., for immediate bioassay), but for standard quantification, we accept the hydrolysis and measure the stable 6-keto-PGF1alpha.

Biological Pathway & Visualization

The following diagram illustrates the arachidonic acid cascade, highlighting the specific branch point where PGI2 degrades.

Figure 1: The metabolic fate of PGI2. Note the non-enzymatic transition to 6-keto-PGF1alpha, the primary target for quantification.

Analytical Challenges & Protocols

Measuring 6-keto-PGF1alpha requires a rigorous "Cold & Block" protocol. If blood is drawn without inhibitors, platelet activation in the syringe will generate massive amounts of ex vivo PGI2, which rapidly converts to 6-keto-PGF1alpha, causing false positives (often 100x actual levels).

The "Cold & Block" Sample Preparation Protocol

Objective: Halt COX activity immediately upon venipuncture.

| Step | Action | Critical Parameter | Rationale |

| 1. Preparation | Pre-chill collection tubes containing EDTA and Indomethacin . | Final Indomethacin conc: 10 µg/mL . | EDTA prevents clotting; Indomethacin irreversibly inhibits COX, preventing ex vivo synthesis. |

| 2. Collection | Draw blood directly into the pre-chilled tube. | Do not use Heparin (can interfere with some antibody binding). | Immediate inhibition is vital. Seconds matter. |

| 3. Handling | Invert gently; place immediately on wet ice. | Temperature: 0-4°C . | Cold slows any residual enzymatic activity and chemical degradation. |

| 4. Separation | Centrifuge at 4°C for 15 minutes at 2,000 x g. | Refrigerated Centrifuge . | Separation of plasma must occur before cells lyse or release arachidonic acid. |

| 5. Storage | Aliquot plasma and freeze immediately. | -80°C . | 6-keto-PGF1alpha is stable at -80°C for months; degrades at -20°C over time. |

Quantification Methods: ELISA vs. LC-MS/MS

| Feature | Competitive ELISA | LC-MS/MS |

| Sensitivity | ~10–50 pg/mL | ~1–5 pg/mL |

| Specificity | Moderate (Cross-reactivity with other PGs possible) | High (Mass transition specific) |

| Sample Prep | Direct or simple extraction | Requires SPE (Solid Phase Extraction) |

| Use Case | Screening, high throughput | Definitive quantification, clinical trials |

Recommendation: For plasma levels (typically <2–10 pg/mL in healthy humans), LC-MS/MS with immuno-affinity enrichment is the gold standard. ELISA is often insufficient for unextracted plasma due to matrix effects and low baseline levels.

Workflow Visualization

Figure 2: The critical "Cold & Block" workflow to ensure 6-keto-PGF1alpha levels reflect physiology, not sampling artifacts.

Data Interpretation & Reference Ranges

-

Healthy Human Plasma: 6-keto-PGF1alpha levels are extremely low, often < 2 pg/mL when measured by LC-MS/MS. Older literature citing higher levels (e.g., 100 pg/mL) often reflects ex vivo platelet activation artifacts.

-

Urine: Measuring 2,3-dinor-6-keto-PGF1alpha in urine is often preferred for "integrated" systemic production over time, as it avoids the invasiveness and artifact risk of blood draws.

-

Drug Effect: In clinical trials for pulmonary hypertension (e.g., Epoprostenol infusion), plasma 6-keto-PGF1alpha correlates linearly with the infusion rate.

References

-

Vane, J. R., & Moncada, S. (1979). The role of prostacyclin in vascular tissue.[1][4][6][7][8] Federation Proceedings.

-

Chiang, Y., et al. (1978). Chemical stability of prostacyclin (PGI2) in aqueous solutions. Prostaglandins.[1][4][5][6][7][9][10][11][12][13]

-

Schweer, H., et al. (1994). Determination of 6-keto-PGF1alpha in human plasma by GC-MS/MS. Journal of Chromatography B.

-

Cayman Chemical. (2023). 6-keto Prostaglandin F1alpha Product Information & Assay Protocol.

-

R&D Systems. (2024). Sample Handling for Eicosanoid Measurement: The Indomethacin Requirement.

Sources

- 1. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]

- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Prostacyclin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. eaglebio.com [eaglebio.com]

- 7. researchgate.net [researchgate.net]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. Metabolism of prostacyclin. III. Urinary metabolite profile of 6-keto PGF1 alpha in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of prostacyclin in human and rabbit whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Very low levels of 6-keto-prostaglandin F1 alpha in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostacyclin among prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 6-Keto Prostaglandin F1alpha-D4 as a Mass Spectrometry Standard

[1]

Executive Summary

The accurate quantification of Prostacyclin (PGI2) is a cornerstone of cardiovascular research, particularly in the study of vasodilation and platelet inhibition.[1] Due to the extreme instability of PGI2 in physiological conditions (half-life

To achieve the specificity and sensitivity required for biological matrices (plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1] This method necessitates a stable isotope-labeled internal standard that mirrors the analyte's physicochemical properties without signal interference.[1] 6-Keto Prostaglandin F1

This guide details the molecular characteristics, isotopic purity requirements, and validated experimental workflows for utilizing 6-Keto PGF1

Part 1: Chemical Profile & Molecular Weight[1]

Structural Identity

6-Keto PGF1

-

Systematic Name: 6-oxo-9

,11 -

Molecular Formula:

[1][2][3]

Molecular Weight Calculation

Precise molecular weight calculations are critical for setting Mass Spectrometry precursor ion scans (Q1).[1]

| Component | Native 6-Keto PGF1 | Deuterated 6-Keto PGF1 |

| Formula | ||

| Monoisotopic Mass | 370.2355 Da | 374.2607 Da |

| Molecular Weight (Avg) | 370.5 g/mol | 374.5 g/mol |

| Mass Shift | - | +4.025 Da |

| Labeling Position | - | C-3, C-3', C-4, C-4' |

Technical Insight: The deuterium labeling at positions 3 and 4 is strategically chosen.[1] These positions are chemically stable and resistant to metabolic exchange or "washout" during sample preparation, ensuring the label remains intact throughout the analytical workflow.[1]

Part 2: Isotopic Purity & Quality Assurance

The "Cross-Talk" Phenomenon

In LC-MS/MS, "isotopic purity" is not just a measure of quality; it is a determinant of assay sensitivity.[1]

-

The Risk: If the D4 standard contains significant amounts of D0 (unlabeled) impurities, the internal standard will contribute signal to the analyte channel.[1] This creates a false positive or artificially elevates the baseline, destroying the Lower Limit of Quantitation (LLOQ).[1]

-

The Requirement: A specification of

99% deuterated forms is mandatory for trace-level analysis (pg/mL range).[1]

Quality Control Calculation

Before running a clinical batch, verify the isotopic contribution:

Part 3: Biological Context (The "Why")[1]

Understanding the metabolic pathway is essential for interpreting data.[1] You are not measuring the drug/active lipid (PGI2); you are measuring its "fossil record" (6-keto-PGF1

Prostacyclin Metabolic Pathway

PGI2 is produced by endothelial cells from Arachidonic Acid.[1] It rapidly hydrolyzes to 6-keto-PGF1

Figure 1: The metabolic degradation of Prostacyclin to the stable 6-Keto PGF1

Part 4: Experimental Workflow (LC-MS/MS)

Protocol Integrity: This workflow relies on the principle of Isotope Dilution Mass Spectrometry.[1] The D4 standard corrects for extraction efficiency, matrix effects, and ionization suppression.[1]

Reagents & Preparation

-

Stock Solution: Dissolve 6-Keto PGF1

-D4 in Methyl Acetate or Ethanol (100 -

Working IS Solution: Dilute to ~10 ng/mL in water/methanol (50:50) daily.[1]

Step-by-Step Protocol

Step 1: Sample Pre-treatment [1]

-

Aliquot 200

L of plasma/urine.[1] -

CRITICAL: Add 10

L of Working IS Solution (D4) immediately. Vortex for 30s. Causality: Adding IS before extraction ensures any loss during SPE is compensated equally for both analyte and standard.[1]

Step 2: Solid Phase Extraction (SPE)

-

Use HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges.[1]

-

Condition: 1 mL Methanol

1 mL Water. -

Load: Acidify sample (pH 3.0) with dilute Formic Acid to protonate the carboxylic acid group (increases retention).[1] Load sample.

-

Wash: 1 mL 5% Methanol (removes salts/proteins).[1]

-

Elute: 1 mL Ethyl Acetate with 1% Methanol.

-

Dry: Evaporate under Nitrogen stream.[1] Reconstitute in 100

L Mobile Phase.

Step 3: LC-MS/MS Parameters [1]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Ionization: ESI Negative Mode (Carboxylic acid deprotonates easily:

).[1] -

MRM Transitions:

Figure 2: Validated LC-MS/MS workflow ensuring data integrity via internal standardization.

Part 5: Troubleshooting & Validation Criteria

To ensure Trustworthiness , the system must be self-validating.[1] Use these checkpoints:

| Checkpoint | Observation | Root Cause & Fix |

| IS Signal Drop | D4 Peak Area < 50% of average | Matrix suppression or extraction failure. Fix: Dilute sample or optimize SPE wash steps. |

| RT Shift | Retention time drifts > 0.1 min | Column contamination or pH shift. Fix: Flush column; check mobile phase pH. |

| Interference | Signal in Blank at Analyte RT | Carryover or impure IS. Fix: Run solvent blanks; verify D4 purity (see Section 2.2). |

| Linearity | Saturation or adsorption.[1] Fix: Check upper concentration limit; use glass inserts (avoid plastic adsorption). |

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5280888, 6-Ketoprostaglandin F1 alpha. Retrieved from [Link]

-

Sorgi, C. A., et al. (2018).[1][3][4] Comprehensive high-resolution multiple-reaction monitoring mass spectrometry for targeted eicosanoid assays. Scientific Data, 5, 180167.[1][3][4] Retrieved from [Link]

-

Wang, Y., et al. (2011).[1] Development and validation of a LC/MS/MS method for 6-keto PGF1

, a metabolite of prostacyclin (PGI2). Journal of Chromatography B, 879(30), 3465-3472. Retrieved from [Link]

Precision in Lipidomics: The Role of Deuterated Internal Standards in Prostaglandin Analysis

[1]

Executive Summary

In the quantitative analysis of prostaglandins (PGs), researchers face a "perfect storm" of analytical challenges: structural isomerism, chemical instability, and significant matrix interference in complex biological fluids. This guide details the mechanistic advantages of using deuterated internal standards (d-IS) to overcome these hurdles. By implementing Stable Isotope Dilution Assays (SIDA) with deuterium-labeled analogs (e.g., PGE2-d4), laboratories can achieve regulatory-grade accuracy, correcting for ionization suppression and extraction losses that external calibration methods cannot address.

The Analytical Landscape of Eicosanoids

Prostaglandins are lipid mediators derived from arachidonic acid.[1] Their analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is complicated by three primary factors:

-

Isobaric Isomerism: PGE2 and PGD2 share the same molecular weight (

352.5) and precursor/product ions ( -

Chemical Instability: PGs are prone to dehydration and degradation during sample preparation. For instance, PGE2 can degrade into PGA2 under acidic conditions.

-

Matrix Effects: Biological matrices (plasma, urine, tissue) contain phospholipids and salts that co-elute with PGs, causing ion suppression —a phenomenon where the ionization efficiency of the analyte is reduced, leading to underestimation of concentration.

Mechanisms of Action: Why Deuterated Standards Work

The use of deuterated internal standards is not merely a procedural step; it is a chemical strategy that relies on three specific mechanisms.

Mechanism A: Correction for Matrix Effects (Ion Suppression)

In Electrospray Ionization (ESI), analytes compete for charge. If a matrix component co-elutes with PGE2, it "steals" charge, reducing the PGE2 signal.

-

The Fix: A deuterated standard (e.g., PGE2-d4) is chemically identical to the analyte but mass-shifted (+4 Da).

-

Result: It co-elutes (almost) perfectly with the analyte. Therefore, the IS suffers the exact same degree of ion suppression as the native analyte. By calculating the ratio of Analyte Area to IS Area, the suppression cancels out.

Mechanism B: The "Carrier Effect"

At trace levels (pg/mL), prostaglandins can be lost to non-specific binding on glass surfaces, pipette tips, or SPE cartridges.

-

The Fix: The IS is added at a concentration 100-1000x higher than the endogenous analyte.

-

Result: The IS occupies the active binding sites on labware ("sacrificial binding"), allowing the trace endogenous analyte to pass through the extraction process with higher recovery.

Mechanism C: Tracking Extraction Efficiency

Extraction protocols (Solid Phase Extraction or Liquid-Liquid Extraction) are never 100% efficient.

-

The Fix: Spiking the IS before any sample manipulation.

-

Result: Any loss of analyte during extraction is mirrored by a proportional loss of the IS. The final ratio remains constant regardless of absolute recovery.

Technical Nuance: The Deuterium Isotope Effect

As a senior scientist, you must be aware of the Deuterium Isotope Effect in chromatography. While C13-labeled standards behave identically to native compounds, deuterium (D) is slightly more hydrophilic than protium (H) because the C-D bond is shorter and has a smaller molar volume than the C-H bond.[2]

-

Chromatographic Consequence: In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier (2–5 seconds) than the native analyte.

-

Impact: If the matrix suppression zone is sharp, the IS might elute just outside the suppression window that affects the analyte.

-

Mitigation: Ensure your chromatographic gradient is shallow enough that the

(retention time difference) is minimized, or verify that the suppression profile is broad enough to cover both peaks.

Validated Experimental Workflow

The following protocol utilizes a Solid Phase Extraction (SPE) approach, which is the industry standard for minimizing matrix effects before LC-MS injection.

Workflow Visualization

Caption: Figure 1: Optimized Sample Preparation Workflow for Prostaglandin Quantification using Deuterated Internal Standards.

Step-by-Step Protocol

-

Sample Preparation:

-

Aliquot 200 µL of plasma or tissue homogenate.

-

IMMEDIATELY add 10 µL of Deuterated Internal Standard solution (e.g., PGE2-d4, 100 ng/mL).

-

Note: Spiking immediately is crucial to correct for degradation during the very first steps.

-

-

Equilibration:

-

Vortex and incubate on ice for 15 minutes. This allows the IS to bind to proteins/lipids in equilibrium with the endogenous analyte.

-

-

Acidification:

-

Add dilute Formic Acid or HCl to adjust pH to ~3.5.

-

Why? Prostaglandins are weak acids (pKa ~4.5). Low pH protonates them (

), making them hydrophobic enough to bind to the C18 SPE cartridge.

-

-

Solid Phase Extraction (SPE):

-

Condition cartridge with MeOH followed by Water.[3]

-

Load sample.

-

Wash with 15% Methanol/Water (removes salts and polar interferences).

-

Elute with Ethyl Acetate or Methyl Formate.

-

-

LC-MS/MS Analysis:

-

Dry eluate under Nitrogen.[1] Reconstitute in Mobile Phase.

-

Inject onto C18 Column (1.7 µm particle size recommended).

-

MRM Transitions (Negative Mode):

-

PGE2:

-

PGE2-d4:

-

-

Data Presentation & Interpretation

Quantitative Comparison: External vs. Internal Standard Calibration

The table below illustrates the impact of matrix effects on calculated concentrations.

| Parameter | External Calibration (No IS) | Internal Standard Calibration (Deuterated) |

| Methodology | Compare Peak Area to Buffer Curve | Compare (Area Analyte / Area IS) to Ratio Curve |

| Matrix Effect | -40% Signal Suppression (Common in Plasma) | Corrected (IS suppressed equally) |

| Recovery Loss | -20% Loss during SPE | Corrected (IS lost equally) |

| Calculated Conc. | 40 pg/mL (Erroneous) | 100 pg/mL (True Value) |

| Precision (CV%) | > 15% | < 5% |

Visualizing the Correction Mechanism

Caption: Figure 2: Mechanism of Matrix Effect Correction. The ratio-metric calculation neutralizes the suppression observed in the raw signal.

References

-

Wang, Y., et al. (2023).[4] Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS. Frontiers in Pharmacology. Available at: [Link]

-

Schmidt, R., et al. (2005). Simultaneous quantification of prostaglandin E2 and D2 in microdialysis samples of rat brain by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

-

Stout, S.J., et al. (2002). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

- 1. med.und.edu [med.und.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

The Sentinel of Vascular Health: A Guide to Measuring 6-keto-PGF1alpha as a Definitive Marker for Endothelial Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The vascular endothelium, a delicate monolayer of cells lining our blood vessels, is a critical regulator of cardiovascular homeostasis. Its dysfunction is a harbinger of numerous pathologies, including atherosclerosis, hypertension, and diabetes.[1][2][3] A key mediator of endothelial health is prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5][6] However, PGI2 is notoriously unstable, making its direct measurement in biological systems a formidable challenge.[7][8][9] This guide provides a comprehensive technical overview of the rationale, methodology, and significance of measuring 6-keto-prostaglandin F1alpha (6-keto-PGF1α), the stable, inactive hydrolysis product of PGI2.[8][10] By quantifying this surrogate, researchers and drug developers can gain a reliable and insightful window into endothelial prostacyclin production, offering a robust biomarker for assessing vascular function, disease progression, and the efficacy of therapeutic interventions.

The Endothelium and the Central Role of Prostacyclin (PGI2)

The endothelium is not merely an inert barrier; it is a dynamic organ that actively maintains vascular tone and health. Endothelial dysfunction is an early event in the development of cardiovascular disease, characterized by an imbalance in the production of vasodilating and vasoconstricting factors, increased inflammation, and a pro-thrombotic state.[1][3][11]

Among the most crucial molecules produced by healthy endothelial cells is Prostacyclin (PGI2).[12] It is the primary anti-platelet agent and a powerful vasodilator, counteracting the effects of thromboxane A2 (TXA2), which promotes platelet aggregation and vasoconstriction.[4][5][13] This delicate balance between PGI2 and TXA2 is fundamental to cardiovascular homeostasis.[6][13]

The Prostacyclin Biosynthesis and Signaling Pathway

PGI2 synthesis is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[14] In endothelial cells, PGH2 is rapidly metabolized by prostacyclin synthase (PGIS) to form PGI2.[4][14]

Once synthesized, PGI2 acts locally on nearby platelets and smooth muscle cells. It binds to the prostacyclin receptor (IP), a G-protein-coupled receptor, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[12][15] This elevation in cAMP leads to the inhibition of platelet activation and the relaxation of vascular smooth muscle, resulting in vasodilation.[7][15]

The challenge for researchers is the chemical instability of PGI2, which has a half-life of only 2-3 minutes in biological fluids before it undergoes spontaneous hydrolysis to the more stable, inactive metabolite, 6-keto-PGF1α.[8][9][12] This inherent lability makes direct PGI2 measurement impractical for routine analysis.[16] Therefore, quantifying 6-keto-PGF1α serves as a reliable and widely accepted proxy for PGI2 production.[8][10][17]

Caption: Prostacyclin (PGI2) synthesis and signaling pathway.

Methodologies for the Quantification of 6-keto-PGF1alpha

Accurate quantification of 6-keto-PGF1α requires sensitive and specific analytical methods. The two most prevalent techniques employed in research and clinical settings are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is a high-throughput, cost-effective method for measuring 6-keto-PGF1α in a variety of biological samples, including plasma, serum, urine, and cell culture supernatants.[8][18]

Principle of Causality: This assay operates on the principle of competition. The 6-keto-PGF1α present in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF1α (the "conjugate") for a limited number of binding sites on a specific antibody that has been pre-coated onto a microplate.[10][19] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of 6-keto-PGF1α in the sample. After washing away unbound reagents, a substrate is added, which is converted by the enzyme into a colored product.[10] The intensity of the color is measured spectrophotometrically, and the concentration of 6-keto-PGF1α is determined by comparing the results to a standard curve.[20] A darker color signifies a lower concentration of 6-keto-PGF1α in the sample, and vice-versa.[10]

Caption: General workflow for a competitive 6-keto-PGF1α ELISA.

Detailed Protocol: General Competitive ELISA for 6-keto-PGF1α

This protocol is a generalized example. Crucially, you must follow the specific instructions provided with your commercial ELISA kit. Self-validation is achieved by consistently adhering to the manufacturer's validated procedure.

-

Reagent Preparation: Prepare all reagents, including standards, samples, wash buffer, and antibody/conjugate solutions, according to the kit manual. Bring all components to room temperature before use.[21]

-

Standard Curve: Prepare a serial dilution of the 6-keto-PGF1α standard to create a standard curve. A typical range might be from ~3 pg/mL to 50,000 pg/mL.[8][22]

-

Plate Loading:

-

Competitive Reaction:

-

Add 50 µL of the enzyme conjugate to each well (except the blank).

-

Add 50 µL of the specific antibody to each well (except the blank and NSB wells).

-

-

Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or overnight at 4°C).[23]

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the prepared wash buffer.[18][21] This step is critical to remove unbound components and reduce background noise. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[21]

-

Substrate Addition: Add 200 µL of the substrate solution (e.g., TMB or pNpp) to each well.[18][22]

-

Color Development: Incubate the plate for a specified time (e.g., 15-45 minutes) at room temperature, protected from light, to allow for color development.[18][22]

-

Stopping the Reaction: Add 50 µL of stop solution to each well. This will terminate the enzyme-substrate reaction, often changing the color (e.g., from blue to yellow for TMB).[19]

-

Data Acquisition: Read the optical density (absorbance) of each well within 10-15 minutes using a microplate reader set to the appropriate wavelength (e.g., 450 nm for TMB).[20][21]

-

Calculation: Calculate the average absorbance for each set of duplicates. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values from the standard curve.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules, offering superior specificity and sensitivity compared to immunoassays.[16][24]

Principle of Causality: This method involves a multi-step process for definitive identification and quantification.

-

Sample Preparation: Biological samples are first subjected to an extraction process, typically solid-phase extraction (SPE), to remove interfering substances like proteins and salts and to concentrate the analyte.[25][26] A known amount of a stable isotope-labeled internal standard (e.g., 6-keto-PGF1α-d4) is added to each sample at the beginning of the process.[16] This internal standard behaves identically to the endogenous analyte throughout extraction and analysis, allowing for precise correction of any sample loss and ionization variability, which is the cornerstone of a self-validating system.

-

Chromatographic Separation (LC): The extracted sample is injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they travel through a column, ensuring that 6-keto-PGF1α enters the mass spectrometer at a predictable time, free from co-eluting isomers.

-

Mass Spectrometric Detection (MS/MS): As the analyte elutes from the LC column, it is ionized and enters the mass spectrometer. In the first stage (MS1), the instrument selects ions based on their specific mass-to-charge ratio (m/z) corresponding to 6-keto-PGF1α. These selected "parent" ions are then fragmented, and in the second stage (MS2), a specific "fragment" or "daughter" ion is monitored. This process, known as Selected Reaction Monitoring (SRM), is highly specific, as it requires a molecule to have both the correct parent mass and the correct fragment mass, virtually eliminating false positives.[16][24] Quantification is achieved by comparing the signal intensity of the endogenous analyte to that of the co-eluting stable isotope-labeled internal standard.

Caption: General workflow for 6-keto-PGF1α analysis by LC-MS/MS.

Comparison of Methodologies

The choice between ELISA and LC-MS/MS depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and available resources.

| Feature | Competitive ELISA | LC-MS/MS |

| Principle | Immuno-enzymatic competition | Physicochemical separation & mass-based detection |

| Specificity | Good; dependent on antibody cross-reactivity[23] | Excellent; based on mass-to-charge ratio & fragmentation |

| Sensitivity | Good (low pg/mL range)[8][23] | Excellent (sub-pg/mL to low pg/mL range)[16][24] |

| Throughput | High (96-well plate format) | Lower; sequential sample analysis |

| Cost per Sample | Lower | Higher |

| Expertise | Moderate | High; requires specialized training & instrumentation |

| Sample Prep | Minimal (often just dilution) | More complex (e.g., Solid-Phase Extraction)[25] |

Practical Considerations and Data Interpretation

Sample Handling: The Foundation of Accurate Data

The integrity of your results begins with meticulous sample collection and handling. Because PGI2 is produced locally in response to stimuli, improper technique can lead to artifactually elevated levels of 6-keto-PGF1α.[23]

-

Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin.[18] Process the samples promptly, centrifuging at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[18][21]

-

Serum: Allow blood to clot for 30 minutes at room temperature or overnight at 2-8°C before centrifugation.[18]

-

Storage: Immediately after separation, assay the plasma/serum or aliquot and store at -80°C to prevent degradation. Avoid multiple freeze-thaw cycles.[18][21]

-

Urine: Collect a mid-stream sample in a sterile container and centrifuge to remove sediment.[18]

Interpreting 6-keto-PGF1α Levels

The concentration of 6-keto-PGF1α can provide valuable insights into the state of the endothelium.

| Biological Fluid | Typical Healthy Concentration (Mean ± SD) | Reference |

| Human Plasma (EDTA) | 1.9 ± 0.8 pg/mL | [16][24] |

| Human Urine | 92 ± 51 pg/mL (or 168 ± 91 pg/mg creatinine) | [16][24] |

-

Decreased Levels: Lower levels of 6-keto-PGF1α can indicate endothelial dysfunction, as the capacity of the endothelium to produce protective PGI2 is diminished. This is often observed in conditions like atherosclerosis, hypertension, and cerebrovascular disease.[17][27]

-

Increased Levels: Elevated levels can be indicative of a systemic inflammatory response or vascular stress, where the endothelium is highly activated. This has been observed in conditions such as septic shock, major trauma, and acute myocardial infarction.[28][29][30]

-

Therapeutic Monitoring: In drug development, measuring changes in 6-keto-PGF1α can serve as a pharmacodynamic biomarker to assess whether a therapeutic agent is successfully modulating endothelial function and PGI2 production.

Conclusion

The measurement of 6-keto-PGF1α provides a robust, reliable, and indispensable tool for assessing endothelial PGI2 synthesis. As a stable surrogate for a highly unstable but critically important signaling molecule, it offers a window into the health of the vascular endothelium. For researchers investigating cardiovascular pathophysiology and professionals developing novel therapeutics, the ability to accurately quantify 6-keto-PGF1α via validated methods like ELISA and LC-MS/MS is fundamental. By understanding the causality behind the protocols and the clinical significance of the results, scientists can effectively use this biomarker to advance our understanding of vascular disease and to accelerate the development of next-generation treatments.

References

-

Assay Genie. 6-keto-PGF1a/6-keto-prostaglandin F1a ELISA Kit (UNFI0045). Available from: [Link]

-

Wikipedia. Prostacyclin. Available from: [Link]

-

Sun, H., et al. (2020). Role of Endothelial Dysfunction in Cardiovascular Diseases: The Link Between Inflammation and Hydrogen Sulfide. Frontiers in Pharmacology. Available from: [Link]

-

Ferreira, N. S., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). Journal of Chromatography B. Available from: [Link]

-

Klawitter, J., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Available from: [Link]

-

ResearchGate. Prostacyclin: A Vascular Mediator. Available from: [Link]

-

Vilahur, G., & Badimon, L. (2021). Endothelial Dysfunction and Cardiovascular Disease: History and Analysis of the Clinical Utility of the Relationship. MDPI. Available from: [Link]

-

Moncada, S., & Vane, J. R. (1979). Prostacyclin: its biosynthesis, actions and clinical potential. Philosophical Transactions of the Royal Society of London. B, Biological Sciences. Available from: [Link]

-

BT Lab. (2025). The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits. Available from: [Link]

-

Cleveland Clinic. (2022). Endothelial Dysfunction. Available from: [Link]

-

ResearchGate. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). Available from: [Link]

-

ResearchGate. Synthesis and signalling pathways for prostacyclin (PGI2). Available from: [Link]

-

Griendling, K. K., & FitzGerald, G. A. (2003). Endothelial Dysfunction and Cardiovascular Disease: The Role of Oxidant Stress. Circulation. Available from: [Link]

-

Linus Pauling Institute. Endothelial Dysfunction. Available from: [Link]

-

Kawabe, J. (2010). Prostacyclin in vascular diseases. - Recent insights and future perspectives. Circulation Journal. Available from: [Link]

-

Moncada, S. (1982). Biology and therapeutic potential of prostacyclin. Circulation. Available from: [Link]

-

Gryglewski, R. J. (1980). The role of prostacyclin in vascular tissue. British Journal of Pharmacology. Available from: [Link]

-

Tripp, M. E., & Murphy, R. C. (2023). Physiology, Prostaglandin I2. StatPearls. Available from: [Link]

-

Assay Genie. 6-keto-PGF1a ELISA Kit (UNES00035)- High Sensitivity. Available from: [Link]

-

ResearchGate. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Available from: [Link]

-

Eagle Biosciences. 6-keto-Prostaglandin F1 Alpha ELISA. Available from: [Link]

-

Elabscience. (n.d.). Crack the Code to a Healthy Heart: Unveiling the Power of 6-Keto-Prostaglandin F1Alpha. Available from: [Link]

-

Cusabio. Human 6-keto-prostaglandin F1a (6-K-PGF1a) ELISA Kit. Available from: [Link]

-

ELK Biotechnology. Human 6-K-PGF1α(6-keto-PGF1 alpha) ELISA Kit. Available from: [Link]

-

Vlachopoulos, C., et al. (2025). Endothelial Function Biomarkers in Hypertension. Current Medicinal Chemistry. Available from: [Link]

-

Frontiers. (2025). Characterizing hub biomarkers for metabolic-induced endothelial dysfunction and unveiling their regulatory roles in EndMT through RNA sequencing and machine learning approaches. Available from: [Link]

-

Halushka, P. V., et al. (1981). Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock. Critical Care Medicine. Available from: [Link]

-

ClinicalTrials.gov. (2013). Development of Endothelial Biomarkers. Available from: [Link]

-

Leeman, M., et al. (1987). Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients. Intensive Care Medicine. Available from: [Link]

-

Dembinska-Kiec, A., et al. (1982). Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis. Thrombosis Research. Available from: [Link]

-

PubMed. (2025). Derivation and Validation of a Clinical and Endothelial Biomarker Risk Model to Predict Persistent Pediatric Sepsis-Associated Acute Respiratory Dysfunction. Available from: [Link]

-

Ylikorkala, O., et al. (1983). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Bioscience Reports. Available from: [Link]

-

Intramural Research Press. (2018). Biomarkers of endothelial activation and dysfunction in cardiovascular diseases. Available from: [Link]

-

ResearchGate. (n.d.). 6-keto-PGF1α production in isolated mouse aorta; measurement by enzyme immunoassay, radio immunoassay, and liquid chromatography tandem mass spectrometry (LC-MS/MS). Available from: [Link]

-

Madan, Z. M., & Sainani, G. S. (1994). Changes in 6 keto PGF1 alpha and TXB2 in patients with myocardial infarction. Journal of Association of Physicians of India. Available from: [Link]

-

Wang, X., et al. (2015). Varying levels of 6-keto-prostaglandin F1α and thromboxane B2 in serum and endothelialization and hyperplasia in small-diameter grafts seeded with CD34+ bone marrow cells in canines. Experimental and Therapeutic Medicine. Available from: [Link]

-

Revista Ecuatoriana de Neurología. (2014). Comparison of hemorheology and plasma contents of TXB2, 6Keto PGF1 alpha in model rats with three kinds of cerebral ischemia. Available from: [Link]

-

Najdekr, L., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. Available from: [Link]

Sources

- 1. Role of Endothelial Dysfunction in Cardiovascular Diseases: The Link Between Inflammation and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Dysfunction and Cardiovascular Disease: History and Analysis of the Clinical Utility of the Relationship | MDPI [mdpi.com]

- 3. Endothelial Dysfunction | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Prostacyclin - Wikipedia [en.wikipedia.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. The role of prostacyclin in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]

- 9. Varying levels of 6-keto-prostaglandin F1α and thromboxane B2 in serum and endothelialization and hyperplasia in small-diameter grafts seeded with CD34+ bone marrow cells in canines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eaglebio.com [eaglebio.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Prostacyclin in vascular diseases. - Recent insights and future perspectives - - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ontosight.ai [ontosight.ai]

- 18. assaygenie.com [assaygenie.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Human 6-K-PGF1α(6-keto-PGF1 alpha) ELISA Kit [elkbiotech.com]

- 21. cusabio.com [cusabio.com]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. caymanchem.com [caymanchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. lcms.cz [lcms.cz]

- 27. Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Changes in 6 keto PGF1 alpha and TXB2 in patients with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal solvent systems for dissolving 6-Keto prostaglandin F1alpha-D4

Application Note: Optimal Solvent Systems for 6-Keto Prostaglandin F1 -d4[2][3]

Executive Summary

6-Keto prostaglandin F1

The reliability of quantitative mass spectrometry depends entirely on the integrity of this internal standard. Improper solvent selection can lead to signal suppression , compound adsorption (loss to container) , or chemical degradation (beta-oxidation or dehydration), rendering the standard inaccurate.[2] This guide defines the optimal solvent systems to maintain the stoichiometry and stability of the deuterated isotope.

Physicochemical Profile & Solubility Data

Understanding the solubility landscape is critical for preparing high-concentration stock solutions that remain stable at -20°C.[2]

Solubility Thresholds

The following table summarizes the maximum solubility of 6-keto-PGF1

| Solvent System | Solubility Limit | Suitability for Stock | Suitability for LC-MS |

| DMF (Dimethylformamide) | High (Long-term storage) | Low (Viscous, difficult to evaporate) | |

| DMSO (Dimethyl Sulfoxide) | High (Cryo-stable) | Low (Signal suppression risk) | |

| Ethanol (Anhydrous) | Medium/High (Easy evaporation) | High (Mobile phase compatible) | |

| Methyl Acetate | Shipping Only | Medium (Volatile) | |

| PBS (pH 7.[2]2) | None (Degradation risk) | Working Solution Only |

Critical Stability Factors

-

Hydrolytic Instability: While more stable than PGI2, 6-keto-PGF1

can undergo acid-catalyzed dehydration to form 6,15-diketo-13,14-dihydro-PGF1 -

Adsorption: Prostaglandins are lipophilic carboxylic acids.[2] They adsorb avidly to polypropylene and polystyrene. Always use borosilicate glass for stock and working solutions.

-

Isotopic Integrity: The deuterium labels are typically located at the 3,3',4,4' positions. These are chemically stable non-exchangeable positions, meaning solvent proton exchange (H/D exchange) is not a primary concern, provided the pH is not extreme.[2]

Protocol: Preparation of Master Stock Solutions

Objective: Convert the supplied commercial solution (often in Methyl Acetate) into a stable, high-concentration Master Stock for long-term storage.

Materials Required[3][4][5][6][7][8][9][10][11][12]

-

6-Keto PGF1

-d4 standard (Commercial vial).[2][3] -

Solvent: Anhydrous DMSO or Ethanol (Spectroscopic grade).[2]

-

Vessel: Amber borosilicate glass vials with Teflon-lined screw caps.[2]

-

Gas: High-purity Nitrogen (

) or Argon stream.[2]

Step-by-Step Methodology

-

Evaporation of Shipping Solvent:

-

If the standard is supplied in Methyl Acetate, do not use this for long-term storage due to evaporation risks.[2]

-

Place the vial under a gentle stream of Nitrogen gas at room temperature.

-

Evaporate until the solvent is just removed. Caution: Do not over-dry the residue, as a "bone-dry" film can be difficult to resolubilize and may degrade.

-

-

Reconstitution (The "Zero" Standard):

-

Immediately add DMSO or Ethanol .[2]

-

Recommendation: Use DMSO for the Master Stock if you plan to store it for >6 months. It prevents evaporation and oxidation better than ethanol.

-

Target Concentration: Prepare a stock at 100 µg/ml or 1 mg/ml .

-

Vortex gently for 30 seconds. Ensure the solvent washes the sides of the glass vial.

-

-

Inert Gas Purging:

-

Direct a gentle stream of Nitrogen into the headspace of the vial for 10-15 seconds to displace oxygen.

-

Immediately seal with the Teflon-lined cap.[2]

-

-

Storage:

-

Store at -20°C . Stability is typically

1 year in DMSO/Ethanol.[2]

-

Protocol: Working Solutions & LC-MS/MS Integration

Objective: Dilute the Master Stock into a working solvent compatible with the mobile phase (usually Water/Acetonitrile or Water/Methanol) without precipitating the lipid.

Solvent Exchange Logic

Direct injection of DMSO into an LC-MS system can cause peak broadening or ion suppression.[2] Therefore, an intermediate dilution step is required.[2]

Workflow Diagram

The following diagram illustrates the critical path from commercial vial to LC-MS injection, highlighting the solvent transitions.

Caption: Workflow for handling 6-keto-PGF1

Preparation Steps[4][5][7][8][9][10][11][12][13]

-

Intermediate Dilution:

-

Dilute the Master Stock (DMSO/EtOH) 1:10 or 1:100 using Methanol .[2]

-

Why Methanol? It bridges the lipophilicity of the prostaglandin with the aqueous nature of biological samples better than pure acetonitrile.

-

-

Final Spiking Solution:

-

Spiking:

-

Add the spiking solution to the biological matrix (plasma, urine) before any extraction steps to account for extraction losses.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (IS) | Adsorption to plastics | Switch to silanized glass vials for all dilution steps. |

| Signal Drift | Degradation in aqueous buffer | Prepare working solutions fresh daily. Keep on ice. |

| Split Peaks | Solvent mismatch | Ensure the final reconstitution solvent matches the LC mobile phase starting conditions (e.g., 10% ACN). |

| Mass Shift (+16) | Oxidation | Purge all stock vials with |

References

-

Vrbanac, J. J., et al. (1988).[2] Quantitative analysis of 6-keto-prostaglandin F1 alpha using immunoaffinity purification and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

-

Wang, Y., et al. (2013).[2] An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Analytical Biochemistry. Retrieved from [Link]

-

Schweer, H., et al. (1986).[2] Gas chromatography-mass spectrometry of the major urinary metabolite of 6-keto-prostaglandin F1 alpha. Journal of Chromatography. Retrieved from [Link]

Application Note: Quantification of Urinary 6-keto-PGF1α by Isotope Dilution LC-MS/MS

Introduction: The Significance of Measuring Prostacyclin

Prostacyclin (PGI2) is a critical lipid mediator in human physiology, primarily known for its potent vasodilation and inhibition of platelet aggregation.[1][2] Produced by vascular endothelial cells, PGI2 plays a key role in maintaining cardiovascular homeostasis. However, its direct measurement is infeasible due to an extremely short in-vivo half-life of less than two minutes, as it rapidly hydrolyzes into a more stable, inactive metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α).[3] Consequently, quantifying the urinary concentration of 6-keto-PGF1α serves as a reliable and non-invasive method to assess systemic PGI2 production.[4][5][6] This biomarker is of significant interest in drug development and clinical research, particularly in studies related to cardiovascular disease, inflammation, and pre-eclampsia.[4][7]

This application note provides a detailed protocol for the robust quantification of urinary 6-keto-PGF1α using the gold-standard technique of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8]

Biochemical Pathway: From Arachidonic Acid to 6-keto-PGF1α

The synthesis of 6-keto-PGF1α originates from arachidonic acid, a polyunsaturated fatty acid. Cyclooxygenase (COX) enzymes convert arachidonic acid into the unstable endoperoxide PGH2. Prostacyclin synthase then metabolizes PGH2 into PGI2. Finally, PGI2 undergoes rapid, non-enzymatic hydrolysis to form the stable 6-keto-PGF1α, which is then excreted in the urine.[3]

Caption: Biosynthesis of 6-keto-PGF1α from Arachidonic Acid.

Principle of Isotope Dilution Mass Spectrometry

Stable Isotope Dilution (SID) coupled with LC-MS/MS is the definitive method for endogenous compound quantification. The core principle involves adding a known concentration of a stable isotope-labeled version of the analyte (e.g., 6-keto-PGF1α-d4) to the unknown sample at the earliest stage of preparation.[1][2] This "internal standard" is chemically identical to the endogenous analyte but has a higher mass due to the incorporated isotopes (e.g., deuterium).

The key advantages are:

-

Correction for Sample Loss: The internal standard and the endogenous analyte behave identically during all subsequent extraction, purification, and ionization steps. Any sample loss during this workflow affects both compounds equally.

-

Accurate Quantification: By measuring the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard, any variability in sample preparation and instrument response is effectively normalized, leading to high precision and accuracy.[9]

The LC-MS/MS instrument, typically a triple quadrupole mass spectrometer, is set to a specific detection mode called Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In SRM, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., deprotonated 6-keto-PGF1α). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, characteristic fragment ion for detection. This process provides exceptional specificity, filtering out background noise and interferences from the complex urine matrix.[1][10]

Experimental Workflow Overview

The entire process, from sample collection to final data analysis, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.

Caption: Overall workflow for urinary 6-keto-PGF1α quantification.

Detailed Application Protocol

Section 1: Materials and Reagents

-

Standards: 6-keto-prostaglandin F1α (Cayman Chemical or equivalent), 6-keto-prostaglandin F1α-d4 (Cayman Chemical or equivalent).

-

Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, Water, Ethyl Acetate, and Hexane.

-

Reagents: Formic Acid (LC-MS grade), Acetic Acid (ACS grade).

-

SPE Cartridges: C18 Solid Phase Extraction Cartridges (e.g., Waters Sep-Pak C18, 100 mg).

-

Labware: Polypropylene tubes, glass autosampler vials with inserts, nitrogen evaporator.

Section 2: Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Section 3: Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-keto-PGF1α (analyte) and 6-keto-PGF1α-d4 (internal standard, IS) in methanol.

-

Working Stock Solutions (1 µg/mL): Prepare intermediate working stocks from the primary stocks by diluting with methanol.

-

Calibration Standards: Perform serial dilutions of the analyte working stock using a 50:50 methanol:water mixture to create calibration standards ranging from approximately 25 pg/mL to 5000 pg/mL.

-

Internal Standard Spiking Solution (e.g., 1 ng/mL): Prepare a bulk solution of the IS in 50:50 methanol:water. This will be added to all samples, calibrators, and quality controls (QCs).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the primary stock to ensure an independent assessment of accuracy.

| Sample Type | Concentration Range (pg/mL) | Purpose |

| Calibration Standards | 25 - 5000 | To generate the standard curve for quantification. |

| Low QC | ~75 | To assess accuracy and precision at the low end of the curve. |

| Mid QC | ~750 | To assess accuracy and precision in the middle of the curve. |

| High QC | ~4000 | To assess accuracy and precision at the high end of the curve. |

Section 4: Urine Sample Preparation Protocol

Causality Insight: The goal of sample preparation is to remove interfering substances from the urine (salts, urea, other metabolites) and concentrate the analyte of interest, thereby improving sensitivity and reducing matrix effects during ionization.

-

Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To a 1 mL aliquot of urine supernatant, add a precise volume (e.g., 50 µL) of the internal standard spiking solution. Vortex briefly. This step is critical and must be done first to account for any analyte loss in subsequent steps.

-

Acidification: Acidify the sample to a pH of ~3.0 using formic acid. This protonates the carboxylic acid group on the prostaglandin, making it less polar and enabling its retention on the C18 SPE sorbent.

-

Solid-Phase Extraction (SPE):

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex, and transfer to an autosampler vial for analysis.

Section 5: LC-MS/MS Analysis

Causality Insight: The liquid chromatography step separates 6-keto-PGF1α from other remaining compounds based on its physicochemical properties before it enters the mass spectrometer. This temporal separation is crucial for preventing ion suppression and ensuring accurate detection.

| LC Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 20% B, ramp to 95% B over 8 minutes, hold, and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS/MS Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analyte (6-keto-PGF1α) | Q1 (m/z) 369.2 → Q3 (m/z) 163.1[10] |

| IS (6-keto-PGF1α-d4) | Q1 (m/z) 373.2 → Q3 (m/z) 167.1 |

| Key Voltages | Optimized for specific instrument (e.g., Collision Energy, Declustering Potential) |

Section 6: Data Analysis and Quality Control

-

Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of each calibration standard. Perform a linear regression with 1/x² weighting. The regression coefficient (R²) should be >0.99 for the curve to be accepted.

-

Quantification: Determine the concentration of 6-keto-PGF1α in the unknown urine samples by applying their measured peak area ratios to the regression equation from the calibration curve.

-

QC Acceptance: The calculated concentrations of the QC samples must be within ±20% of their nominal values for the analytical run to be considered valid.

-

Normalization: Urinary biomarker concentrations are often normalized to urinary creatinine to account for variations in urine dilution. The final reported value is typically expressed as pg/mg creatinine.[1][4]

Method Validation and Trustworthiness

To ensure this protocol is a "self-validating system," it must be rigorously validated according to regulatory guidelines, such as those from the FDA.[11][12][13] A "fit-for-purpose" approach should be used, meaning the extent of validation depends on the intended use of the data (e.g., exploratory research vs. pivotal clinical trial).[12][14] Key validation parameters include:

-

Specificity & Selectivity: Ensuring no interference at the retention time of the analyte.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.[1]

-

Accuracy & Precision: Assessed using QC samples over multiple runs.[1][15]

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.[10]

-

Stability: Assessing analyte stability under various conditions (freeze-thaw cycles, bench-top, long-term storage).[15]

By adhering to this detailed protocol and performing a thorough validation, researchers can generate highly reliable and reproducible data for the quantification of urinary 6-keto-PGF1α, enabling confident decision-making in research and drug development.

References

-

FDA. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health & Human Services. [Link]

-

Chappell, D. L., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chappell, D. L., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). PubMed. [Link]

-

Rosenkranz, B., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. PubMed. [Link]

-

HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Barnes, P., et al. (1980). The quantitative analysis of 6-keto PGF1 alpha in biological fluids by stable isotope dilution utilizing gas chromatography-mass spectrometry (GC-MS) [proceedings]. PMC. [Link]

-

Mesaros, C., et al. (2010). Quantification of urinary PGEm, 6-keto PGF(1alpha) and 2,3-dinor-6-keto PGF(1alpha) by UFLC-MS/MS before and after exercise. PubMed. [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Minet, E., et al. (1995). Selective solid-phase extraction of urinary 2,3-dinor-6-ketoprostaglandin F1 alpha for determination with radioimmunoassay. PubMed. [Link]

-

Pace-Asciak, C. R., & Carrara, M. C. (1982). Metabolism of prostacyclin. III. Urinary metabolite profile of 6-keto PGF1 alpha in rat. PubMed. [Link]

-

Rosenkranz, B., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. Research Solutions. [Link]

-

AAPS. (n.d.). Why is Biomarker Assay Validation Different from that of Pharmacokinetic Assays?[Link]

-

Kirkby, N. S., et al. (2013). Prostacyclin: An Inflammatory Paradox. Frontiers in Pharmacology. [Link]

-

ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Tsikas, D. (2007). Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. PMC. [Link]

-

ResearchGate. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. [Link]

-

Yura, S., et al. (1988). Urinary excretion of 6-keto prostaglandin F1 alpha in pre-eclampsia. PubMed. [Link]

-

Kuklev, D. V., et al. (2013). Major urinary metabolites of 6-keto-prostaglandin F2α in mice. PMC. [Link]

-